2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features both naphthalene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach starts with the bromination of naphthalene to obtain 4-bromonaphthalene. This intermediate is then reacted with hydrazine derivatives to form the acetohydrazide moiety. The final step involves the condensation of the acetohydrazide with a brominated indole derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce carbonyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule for studying biological pathways and mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: The compound might be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-bromonaphthalen-2-ol: A related compound with a bromonaphthalene moiety, used in the synthesis of pyrazoles.
2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide: Another compound with a similar structure, used as a building block in organic synthesis.
Ethyl 2-(4-bromonaphthalen-1-yl)acetate: A related ester compound, used in various chemical reactions.
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of naphthalene and indole moieties, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13Br2N3O2 |
---|---|
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H13Br2N3O2/c21-12-6-8-17-15(10-12)19(20(27)23-17)25-24-18(26)9-11-5-7-16(22)14-4-2-1-3-13(11)14/h1-8,10,23,27H,9H2 |
InChI Key |
WXIQHCPBDBBXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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